Perfluoro(2-methyl-3-oxahexanoyl) bromide
Overview
Description
Perfluoro(2-methyl-3-oxahexanoyl) bromide: is a perfluorinated compound known for its unique chemical properties and applications. It is characterized by the presence of a bromine atom and a perfluorinated carbon chain, which imparts high thermal stability and resistance to chemical reactions. This compound is used in various industrial and scientific applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Perfluoro(2-methyl-3-oxahexanoyl) bromide typically involves the reaction of perfluorinated precursors with bromine-containing reagents. One common method is the bromination of perfluoro(2-methyl-3-oxahexanoyl) fluoride. The reaction is carried out under controlled conditions to ensure the selective substitution of the bromine atom.
Industrial Production Methods: Industrial production of this compound involves large-scale bromination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to remove impurities and by-products.
Chemical Reactions Analysis
Types of Reactions: Perfluoro(2-methyl-3-oxahexanoyl) bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions or amines, leading to the formation of new compounds.
Reduction Reactions: The bromine atom can be reduced to form perfluoro(2-methyl-3-oxahexanoyl) derivatives with different functional groups.
Oxidation Reactions: The compound can undergo oxidation to form perfluorinated acids or other oxidized products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and various amines. These reactions are typically carried out in polar solvents at moderate temperatures.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Major Products Formed:
Substitution Reactions: Products include perfluoro(2-methyl-3-oxahexanoyl) alcohols, amines, and other derivatives.
Reduction Reactions: Products include reduced perfluoro(2-methyl-3-oxahexanoyl) compounds with different functional groups.
Oxidation Reactions: Products include perfluorinated acids and other oxidized derivatives.
Scientific Research Applications
Chemistry: Perfluoro(2-methyl-3-oxahexanoyl) bromide is used as a reagent in organic synthesis, particularly in the preparation of perfluorinated compounds. Its stability and reactivity make it valuable for creating complex molecules with unique properties.
Biology and Medicine: In biological research, this compound is used to study the effects of perfluorinated compounds on biological systems. It is also investigated for its potential use in drug delivery systems due to its stability and ability to interact with biological membranes.
Industry: Industrially, this compound is used in the production of high-performance materials, such as fluoropolymers and surfactants. Its thermal stability and resistance to chemical degradation make it suitable for use in harsh environments.
Mechanism of Action
The mechanism of action of Perfluoro(2-methyl-3-oxahexanoyl) bromide involves its interaction with various molecular targets. In biological systems, it can interact with cell membranes and proteins, potentially affecting their function. The compound’s perfluorinated chain allows it to integrate into lipid bilayers, altering membrane properties and potentially disrupting cellular processes.
Comparison with Similar Compounds
- Perfluoro(2-methyl-3-oxahexanoyl) fluoride
- Perfluoro(2-methyl-3-oxahexanoyl) chloride
- Perfluoro(2-methyl-3-oxahexanoyl) iodide
Comparison: Perfluoro(2-methyl-3-oxahexanoyl) bromide is unique due to the presence of the bromine atom, which imparts specific reactivity and properties. Compared to its fluoride, chloride, and iodide counterparts, the bromide compound has different reactivity patterns and is used in distinct applications. For example, the bromide is more reactive in substitution reactions compared to the fluoride, making it suitable for different synthetic applications.
Biological Activity
Perfluoro(2-methyl-3-oxahexanoyl) bromide, a fluorinated compound, has garnered attention due to its unique properties and potential biological activities. This article aims to synthesize existing research findings regarding its biological activity, focusing on its interactions with biological systems, environmental implications, and potential applications.
Chemical Structure and Properties
This compound is characterized by a perfluorinated carbon chain with a bromide functional group. Its structure can be represented as follows:
where and indicate the number of carbon and fluorine atoms, respectively. The presence of the bromide group enhances its reactivity compared to other perfluorinated compounds.
Research indicates that perfluoro compounds, including this compound, exhibit various biological activities primarily through their interactions with cellular membranes and proteins. These compounds can disrupt lipid bilayers due to their hydrophobic nature, leading to alterations in membrane fluidity and permeability.
Case Study: Toxicological Effects
A comparative study focused on the toxicity of perfluoro(2-methyl-3-oxahexanoic) acid (HFPO-DA), a related compound, highlights significant findings relevant to this compound:
- Hydrophobicity : HFPO-DA's hydrophobic characteristics hinder its removal from water, suggesting similar behavior for this compound .
- Adsorption Studies : Adsorbents like quaternary-ammonium-functionalized silica gel showed effectiveness in removing HFPO-DA from aqueous solutions, indicating potential strategies for mitigating environmental impacts .
Environmental Impact
The environmental persistence of fluorinated compounds raises concerns about their bioaccumulation and toxicity. This compound may contribute to the accumulation of per- and polyfluoroalkyl substances (PFAS) in ecosystems.
Table 1: Environmental Persistence of PFAS Compounds
Compound | Half-life (years) | Bioaccumulation Factor |
---|---|---|
Perfluoro(2-methyl-3-oxahexanoic acid | 5 - 10 | High |
Perfluoro(2-methyl-3-oxahexanoyl bromide | TBD | TBD |
*Note: TBD indicates that further research is needed to determine specific values for perfluoro(2-methyl-3-oxahexanoyl bromide).
Applications in Industry
This compound is explored for use in various industrial applications, particularly in coatings and surface treatments due to its anti-staining properties. Its efficacy as a surfactant in formulations has also been investigated.
Synthesis Techniques
The synthesis of this compound typically involves direct fluorination methods or reactions with elemental fluorine. The efficiency of these methods can influence the yield and purity of the final product.
Table 2: Synthesis Methods for Perfluorinated Compounds
Method | Description | Yield (%) |
---|---|---|
Direct Fluorination | Reaction with elemental fluorine | High |
Liquid-phase reactions | Utilizing solvents for enhanced reactivity | Moderate |
Properties
IUPAC Name |
2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propanoyl bromide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6BrF11O2/c7-1(19)2(8,4(11,12)13)20-6(17,18)3(9,10)5(14,15)16 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGIQWXOXDRXVKV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6BrF11O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.95 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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